Nonazinc;fluoro(trioxido)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

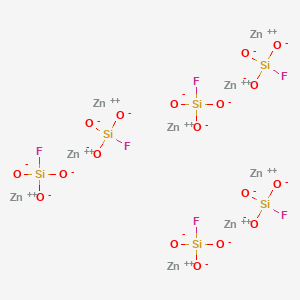

Nonazinc;fluoro(trioxido)silane is a compound with the molecular formula F6O18Si6Zn9 . It has a molecular weight of 1159 g/mol . The compound is made up of component compounds Fluoro (trihydroxy)silane and Zinc .

Synthesis Analysis

The synthesis of silane compounds involves various methods. One approach involves the electrochemical transformation of chloro- and hydrosilanes . Another method involves the defluorosilylation of fluoroarenes and fluoroalkanes . Light-initiated synthesis of functionalized organosilanols, silanediols, and polymeric siloxanol under ambient reaction conditions has also been reported .Molecular Structure Analysis

The molecular structure of Nonazinc;fluoro(trioxido)silane can be represented by the InChI string:InChI=1S/6FO3Si.9Zn/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 . The compound has a complexity of 28.4 as computed by Cactvs 3.4.8.18 . Physical And Chemical Properties Analysis

Nonazinc;fluoro(trioxido)silane has a molecular weight of 1159 g/mol and a complexity of 28.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 24 . The compound has a rotatable bond count of 0 . Its exact mass is 1155.10910 g/mol, and its monoisotopic mass is 1145.12272 g/mol . The topological polar surface area of the compound is 415 Ų .科学的研究の応用

Surface Chemical Functionalization

“Nonazinc;fluoro(trioxido)silane” can be used to modify the surface properties of materials through self-assembled monolayers (SAMs). This process involves the formation of a single layer of molecules on a surface, which can alter the surface’s chemical reactivity, wettability, and resistance to corrosion . SAMs are particularly useful in creating hydrophobic surfaces or introducing specific functional groups that can serve as anchors for further chemical modifications.

Sol-Gel Process Monitoring

In the sol-gel process, “Nonazinc;fluoro(trioxido)silane” can be employed to monitor the kinetics of silane hydrolysis and condensation reactions . This is crucial for the synthesis of silica-based materials with controlled porosity and surface area, which have applications in catalysis, drug delivery, and sensor technology. The ability to monitor these reactions in real-time allows for precise control over the material properties.

Flame Retardancy

The incorporation of “Nonazinc;fluoro(trioxido)silane” into polymers can enhance flame resistance . By modifying the chemical structure of flame retardants, such as ammonium polyphosphate (APP), with silane coupling agents, the resulting composites exhibit improved flame retardancy and mechanical properties. This application is significant for the development of safer materials in construction and automotive industries.

Hydrophobic Nanoparticle Synthesis

“Nonazinc;fluoro(trioxido)silane” can be used to synthesize hydrophobic nanoparticles through aqueous sol-gel synthesis . These nanoparticles have potential applications in drug delivery systems, where their hydrophobic nature can be exploited to encapsulate and protect hydrophobic drugs, enhancing their stability and bioavailability.

作用機序

将来の方向性

特性

IUPAC Name |

nonazinc;fluoro(trioxido)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FO3Si.9Zn/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXGHCUSIHBAHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6O18Si6Zn9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724792 |

Source

|

| Record name | Zinc fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1159 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18433-42-6 |

Source

|

| Record name | Zinc fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc Hexafluorosilicate Hexanhydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)